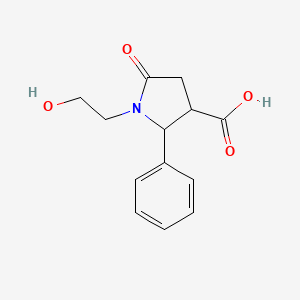
(1R)-1-methyl-2,3-dihydro-1H-isoindole
Overview
Description
“(1R)-1-methyl-2,3-dihydro-1H-isoindole” is a chemical compound with the molecular formula C9H12ClN . It is also known as “(1R)-1-Methyl-2,3-dihydro-1H-isoindole hydrochloride” and has a molecular weight of 169.65 .
Molecular Structure Analysis
The InChI code for “(1R)-1-methyl-2,3-dihydro-1H-isoindole” is1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 . This indicates that the compound has a chiral center at the 1-position of the isoindole ring, and the methyl group is in the R-configuration . Chemical Reactions Analysis
Specific chemical reactions involving “(1R)-1-methyl-2,3-dihydro-1H-isoindole” are not available in the current data. Isoindoles, in general, can participate in various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions .Physical And Chemical Properties Analysis
“(1R)-1-methyl-2,3-dihydro-1H-isoindole” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature . The boiling point of the compound is not specified .Scientific Research Applications
Electronic Structure and Photophysical Properties : Isoindoles like N-methyl-benz[f]isoindole and N-methyl-dibenz[e,g]isoindole have been synthesized, with their electronic structure and photophysical properties studied through various spectroscopic methods. These compounds are related to benzenoid hydrocarbons and have implications in understanding heterocyclic chemistry (Rettig & Wirz, 1976).
Synthesis and Properties of 3-Alkoxy-1H-isoindoles : Research on 3-Alkoxy-1H-isoindoles reveals their synthesis and properties, indicating potential applications in organic chemistry and material science (Hennige, Kreher, Konrad, & Jelitto, 1988).
Photolysis and Pyrolysis Studies : Studies on the photolysis and pyrolysis of N-Methyl Isoindole have contributed to understanding the reactivity of isoindoles under different conditions, which is crucial for their practical applications (Rettig & Wirz, 1978).
Synthesis of Isoindole Derivatives : Research into the synthesis of various isoindole derivatives, such as 2-alkyl-3-aryl-2,3-dihydro-1H-isoindol-1-ones, provides insights into the chemical versatility of isoindoles, which can be useful in pharmaceuticals and organic synthesis (Kobayashi & Chikazawa, 2016).
Stable Isoindole Derivatives : The study of stable monosubstituted isoindole derivatives, like 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, and their crystal structures can inform the development of stable isoindole-based compounds for various applications (Takahashi et al., 1994).
Synthetic Applications and Biological Activities : Research on the synthesis of isoindoles, such as 3-methylpyrazol-5-one derivatives, and their antibacterial properties shows the potential of isoindole derivatives in medical and biochemical applications (Ahmed et al., 2006).
Novel Reactions and Synthetic Challenges : Recent developments in isoindole chemistry, focusing on novel reactions and synthetic challenges, indicate the growing interest in exploiting isoindoles for advanced chemical synthesis and potential pharmaceutical applications (Weintraub & Wang, 2022).
Future Directions
The future directions for research on “(1R)-1-methyl-2,3-dihydro-1H-isoindole” would depend on the specific field of study. Given its structural features, it could be of interest in medicinal chemistry for the development of new pharmaceuticals, or in materials science for the development of new organic materials .
properties
IUPAC Name |
(1R)-1-methyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCJDIBDVFVFT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-methyl-2,3-dihydro-1H-isoindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B8048597.png)
![7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B8048604.png)





![3-Azabicyclo[3.2.0]heptan-6-one](/img/structure/B8048640.png)
